2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H13[15N]O4. It is an isotope labelled nucleoside analog of 2’-Deoxyguanosine.Physical And Chemical Properties Analysis
The molecular weight of this compound is 272.21. Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Scientific Research Applications
Corrosion Inhibition
Adenosine, a component of 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, has been studied for its corrosion inhibition activity on mild steel in hydrochloric acid solution. It was found to have an inhibition efficiency of 78.88% at a certain concentration, acting as a mixed-type inhibitor that affects both the anodic and cathodic reaction. This finding highlights adenosine's potential in corrosion prevention applications (Sin et al., 2017).
Antiviral Activity
The compound has been used in the synthesis of nucleoside analogs containing tricyclic bases, which have shown in vitro activity against HIV and HCV. This demonstrates its potential utility in the development of antiviral drugs (Amblard et al., 2009).
Synthesis of Nucleosides
Research includes the synthesis and evaluation of oxathiolane azapyrimidine and azapyrimidine nucleosides, which were tested for cytotoxicity against various tumor cell lines and for antiviral activity against HIV-1 and HBV. This showcases the compound's role in developing novel therapeutic nucleosides (Liu et al., 2000).
Pharmaceutical and Biochemical Properties
The compound's analogs have been synthesized and characterized for their pharmaceutical and biochemical properties, which include potential applications as antiviral, antitumor, and immunosuppressive agents. This research underlines the diverse biological applications of these nucleoside molecules (SinghYadava et al., 2008).
Crystallography and Molecular Structure
The compound has also been studied for its crystallographic properties, providing insights into molecular interactions and the potential for developing specific inhibitors for biological targets (Mazumder et al., 2001).
Adenosine Receptor Agonist/Antagonist
Research has been conducted on its pharmacological properties, particularly as a novel ligand acting as both an adenosine A(2A) receptor agonist and an adenosine A(3) receptor antagonist, highlighting its therapeutic potential in various diseases (Bevan et al., 2007).
Anticancer Potential
The compound has been utilized in the synthesis of molecules with anticancer potential, such as the evaluation of ligands for chemotherapeutic treatment of breast cancer cells. This emphasizes its role in the development of novel anticancer drugs (Ragavan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(15N)azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1/i10+1,11+1,14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-YLZKFVMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=[13C]([15NH]C2=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747870 | |
Record name | 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
CAS RN |
197227-95-5 | |
Record name | 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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